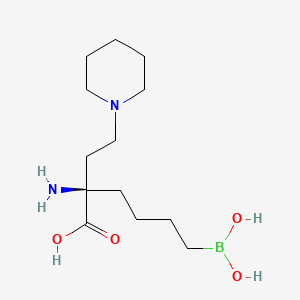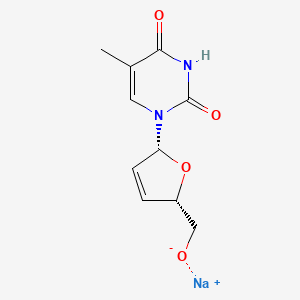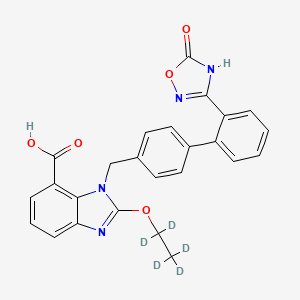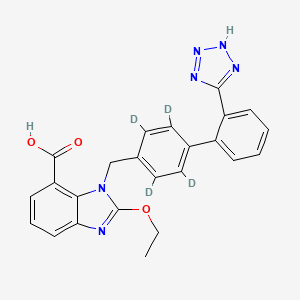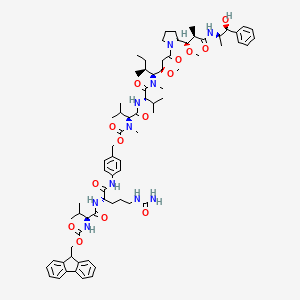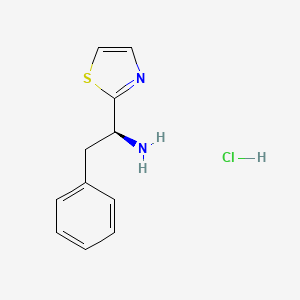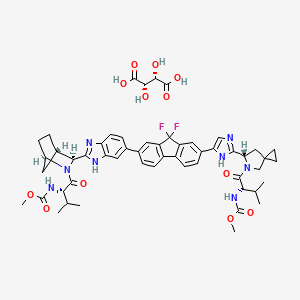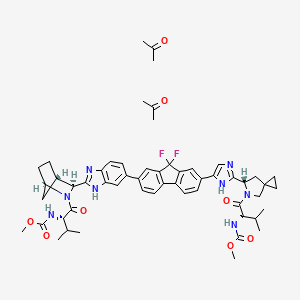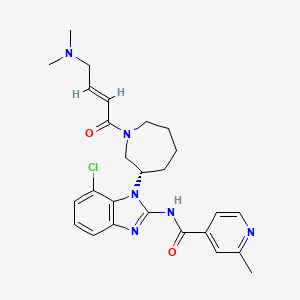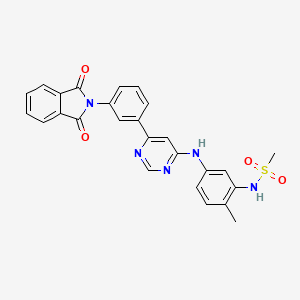
Cdk9-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK9-IN-1 is a novel and selective inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that plays a crucial role in regulating transcriptional elongation by phosphorylating the carboxyl-terminal domain of RNA polymerase II. Dysregulation of cyclin-dependent kinase 9 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention .
Preparation Methods
The preparation of CDK9-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of medicinal chemistry techniques to develop a potent and selective inhibitor with low toxicity. The synthesis typically involves multiple steps, including the formation of key intermediates and final coupling reactions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CDK9-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of this compound .
Scientific Research Applications
CDK9-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of cyclin-dependent kinase 9 in transcriptional regulation and its potential as a therapeutic target . It has shown promising results in preclinical models of various cancers, including acute myeloid leukemia and glioblastoma . Additionally, this compound is used in drug discovery efforts to develop new treatments for diseases characterized by dysregulated transcriptional processes .
Mechanism of Action
The mechanism of action of CDK9-IN-1 involves the inhibition of cyclin-dependent kinase 9-mediated transcription. This compound binds to the active site of cyclin-dependent kinase 9, preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to a decrease in the levels of key pro-survival proteins, such as myeloid cell leukemia 1 and MYC oncoprotein, ultimately inducing apoptosis in cancer cells . The molecular targets and pathways involved in this process include the positive transcription elongation factor b complex and the modulation of transcriptional elongation .
Comparison with Similar Compounds
CDK9-IN-1 is unique compared to other cyclin-dependent kinase 9 inhibitors due to its high selectivity and potency. Similar compounds include flavopiridol, dinaciclib, and AZD4573, which also target cyclin-dependent kinase 9 but may have different selectivity profiles and mechanisms of action . For example, flavopiridol is a broad-spectrum cyclin-dependent kinase inhibitor, while AZD4573 is a highly selective cyclin-dependent kinase 9 inhibitor with a distinct mechanism of action . The uniqueness of this compound lies in its ability to selectively inhibit cyclin-dependent kinase 9 with minimal off-target effects, making it a valuable tool for studying the specific role of cyclin-dependent kinase 9 in various biological processes .
Properties
IUPAC Name |
N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUFOBCNTCLXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735344 |
Source


|
| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415559-43-1 |
Source


|
| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[[2-(5-Fluoro-1H-indol-4-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-6-yl]methyl]piperidin-4-yl]propan-2-ol](/img/structure/B1139148.png)
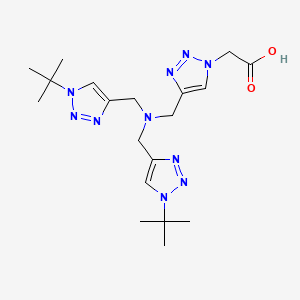
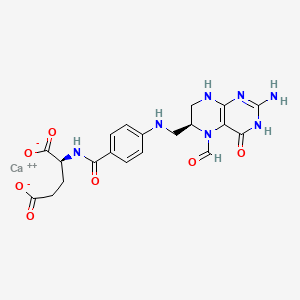
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)
